3-Iodo-5,6,7,8-tetrahydroquinoline CAS 1378875-98-9 properties
3-Iodo-5,6,7,8-tetrahydroquinoline CAS 1378875-98-9 properties
An In-depth Technical Guide to 3-Iodo-5,6,7,8-tetrahydroquinoline (CAS 1378875-98-9)
Introduction
The 5,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique combination of a saturated carbocyclic ring fused to a pyridine system imparts a three-dimensional structure that is often beneficial for biological activity. Substituted derivatives of tetrahydroquinoline are integral to numerous bioactive compounds, including C5a receptor antagonists and potential anticancer agents.[1][2] This guide focuses on a specific, functionalized derivative: 3-Iodo-5,6,7,8-tetrahydroquinoline. The introduction of an iodine atom at the 3-position transforms the parent molecule into a highly versatile synthetic intermediate. The carbon-iodine bond serves as a reactive handle for a multitude of cross-coupling reactions, enabling researchers to readily introduce diverse functional groups and construct complex molecular architectures. This document provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safe handling protocols, designed for professionals in research and drug development.
PART 1: Physicochemical and Spectroscopic Profile
The precise experimental data for 3-Iodo-5,6,7,8-tetrahydroquinoline is not extensively published. However, its core properties can be calculated or inferred from the well-characterized parent compound, 5,6,7,8-tetrahydroquinoline.
Physicochemical Properties
The following table summarizes the key computed and known properties. Data for the parent compound is included for reference.
| Property | 3-Iodo-5,6,7,8-tetrahydroquinoline | 5,6,7,8-Tetrahydroquinoline (Parent Compound) |
| CAS Number | 1378875-98-9 | 10500-57-9[3] |
| Molecular Formula | C₉H₁₀IN | C₉H₁₁N[3][4] |
| Molecular Weight | 259.09 g/mol | 133.19 g/mol [3][4] |
| Appearance | Expected to be a solid or high-boiling liquid | Liquid or Colorless Oily Liquid[5] |
| Boiling Point | Data not available | 218-222 °C[4] |
| Density | Data not available | 1.030 g/mL[4] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[6] | Soluble in organic solvents. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for verifying the structure and purity of 3-Iodo-5,6,7,8-tetrahydroquinoline. Below are the expected spectral features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.0-8.5 ppm): The protons on the pyridine ring will appear in this downfield region. The introduction of the iodine atom at the 3-position will significantly influence the chemical shifts and coupling patterns of the remaining aromatic protons at the 2- and 4-positions.
-
Aliphatic Region (δ 1.5-3.0 ppm): The eight protons of the saturated carbocyclic ring will appear as complex multiplets in the upfield region. The protons on the carbons adjacent to the aromatic ring (C5) and the nitrogen atom (C8) will be the most deshielded within this region.[7]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum will show nine distinct carbon signals.
-
The carbon atom bonded to the iodine (C-3) will exhibit a characteristic upfield shift compared to a C-H bond in the parent compound due to the heavy atom effect.
-
The other aromatic carbons will resonate between δ 120-150 ppm, while the aliphatic carbons will appear in the δ 20-50 ppm range.
-
-
MS (Mass Spectrometry):
-
Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z 260.0.
-
The isotopic pattern will be characteristic of a mono-iodinated compound.
-
-
IR (Infrared Spectroscopy):
-
C-H stretching frequencies for the aromatic ring will appear around 3000-3100 cm⁻¹.
-
C-H stretching for the aliphatic CH₂ groups will be observed between 2800-3000 cm⁻¹.
-
C=C and C=N stretching vibrations of the pyridine ring will be present in the 1400-1600 cm⁻¹ region.
-
PART 2: Synthesis and Reactivity
Proposed Synthesis Workflow
The most direct and logical synthesis of 3-Iodo-5,6,7,8-tetrahydroquinoline is via electrophilic aromatic substitution on the parent 5,6,7,8-tetrahydroquinoline. The electron-rich nature of the pyridine ring facilitates this transformation. A common and effective method involves the use of N-Iodosuccinimide (NIS) as an iodine source in a suitable organic solvent like acetonitrile or dichloromethane.
Caption: Proposed synthesis of 3-Iodo-5,6,7,8-tetrahydroquinoline.
Reactivity and Mechanistic Insights
The chemical reactivity of this molecule is dominated by two key features: the nucleophilic nitrogen of the tetrahydroquinoline ring and the electrophilic carbon of the C-I bond.
-
The Carbon-Iodine Bond: This is the most valuable feature for synthetic chemists. The C-I bond is susceptible to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone for library synthesis.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., attaching aryl or alkyl groups).
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
-
The Tetrahydroquinoline Core: The secondary amine within the ring is nucleophilic and can be alkylated, acylated, or used in other standard amine chemistries, providing another point for molecular diversification.
PART 3: Applications in Research and Drug Development
While specific applications for 3-Iodo-5,6,7,8-tetrahydroquinoline are not widely documented, its value lies in its role as a key building block for creating more complex molecules with potential therapeutic applications. The broader tetrahydroquinoline class has shown significant promise in several areas.
-
Anticancer Agents: Numerous tetrahydroquinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[2] They can act through diverse mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2]
-
C5a Receptor Antagonists: Substituted 5,6,7,8-tetrahydroquinolines have been developed as potent antagonists of the C5a receptor, which is involved in inflammatory responses.[1] This makes them attractive candidates for the development of new anti-inflammatory drugs.
-
Versatile Intermediate for Library Synthesis: The primary application of 3-Iodo-5,6,7,8-tetrahydroquinoline is as a scaffold for combinatorial chemistry and library development. The C-I bond allows for the systematic and efficient generation of a large number of analogues for high-throughput screening.
Caption: Role as an intermediate in library synthesis.
PART 4: Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 3-Iodo-5,6,7,8-tetrahydroquinoline. Therefore, the following guidance is based on data for the parent compound, 5,6,7,8-tetrahydroquinoline, and general principles for handling halogenated aromatic compounds. This material should be considered hazardous until thoroughly characterized.[6]
Hazard Identification
Based on related compounds, potential hazards include:
-
Harmful if swallowed.[8]
-
May cause respiratory irritation.
-
Very toxic to aquatic life with long-lasting effects.[10]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Use only under a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing.[11]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
-
General Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[9][12]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[9][10][11]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[9][10] If skin irritation occurs, get medical advice.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[10] Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
If Swallowed: Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[10]
Storage
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[10][11]
-
Protect from light, as iodo-compounds can be light-sensitive.[10]
-
Store under an inert atmosphere for long-term stability.[9]
PART 5: Experimental Protocol - A Representative Synthetic Procedure
This section outlines a detailed, step-by-step protocol for the iodination of 5,6,7,8-tetrahydroquinoline.
Objective: To synthesize 3-Iodo-5,6,7,8-tetrahydroquinoline via electrophilic iodination.
Materials:
-
5,6,7,8-Tetrahydroquinoline (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup:
-
Causality: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5,6,7,8-tetrahydroquinoline (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).
-
-
Addition of Reagent:
-
Causality: NIS is a mild and effective source of electrophilic iodine (I⁺). It is added portion-wise to control the reaction temperature, as electrophilic aromatic substitutions can be exothermic.
-
In one portion, add N-Iodosuccinimide (1.1 eq) to the stirred solution at room temperature.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
-
Reaction Monitoring:
-
Causality: Monitoring ensures the reaction goes to completion without forming excessive byproducts. Thin-Layer Chromatography (TLC) is a rapid and effective method for this.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the consumption of the starting material by TLC using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes).
-
-
Workup and Quenching:
-
Causality: The workup is designed to remove unreacted NIS and acidic byproducts. Sodium thiosulfate quenches any remaining elemental iodine or electrophilic iodine species. Sodium bicarbonate neutralizes any acid generated.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration:
-
Causality: Removing all traces of water with a drying agent like MgSO₄ is critical before solvent evaporation to obtain a clean crude product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Causality: Flash column chromatography is the standard method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting material and non-polar byproducts like succinimide.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 3-Iodo-5,6,7,8-tetrahydroquinoline.
-
Conclusion
3-Iodo-5,6,7,8-tetrahydroquinoline is a valuable and versatile chemical building block. While data on the compound itself is sparse, its structural relationship to a class of molecules with proven biological relevance makes it a compound of significant interest. The presence of the reactive carbon-iodine bond provides a direct and efficient entry point for the synthesis of novel, complex derivatives. For researchers in drug discovery and medicinal chemistry, this intermediate offers a robust platform for exploring the chemical space around the privileged tetrahydroquinoline scaffold, facilitating the development of next-generation therapeutics.
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